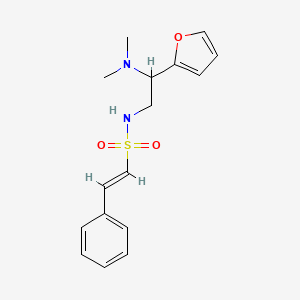

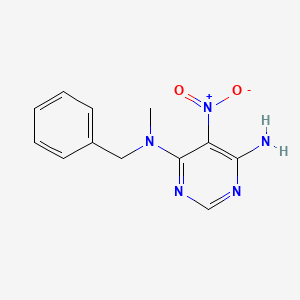

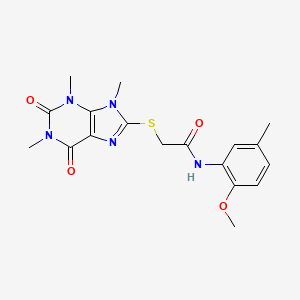

(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine, also known as ANPMA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. ANPMA is a derivative of benzylamine and pyrimidine, and its unique chemical structure has led to studies on its mechanism of action and potential therapeutic benefits.

科学的研究の応用

Synthesis of Novel Heterocyclic Systems

Research has been conducted on the synthesis of new derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, showcasing the chemical versatility of nitropyrimidine compounds. By reacting various derivatives of 2-chloro-4-methyl-5-nitropyrimidine with amines, researchers have developed a novel heterocyclic system, confirming the structure of the products through comprehensive spectroscopic analysis (Banihashemi, Hassani, & Lari, 2020).

Non-linear Optical Properties

Studies on compounds closely related to "(6-Amino-5-nitropyrimidin-4-yl)methylbenzylamine" have investigated their structural attributes and how these relate to physical properties like second-harmonic generation (SHG). Neutron-diffraction and charge-density studies have been crucial in understanding the relationship between structure and SHG output, with intramolecular hydrogen bonding playing a significant role in their optical properties (Cole et al., 2002).

Inhibition of Nucleoside Transport Proteins

The synthetic and biological evaluation of less polar derivatives of 4-nitrobenzylthioinosine (NBTI) for their affinity towards the nucleoside transport protein ENT1 highlights the therapeutic potential of nitropyrimidine derivatives. Alterations in the alkylamine substituent have shown variations in binding affinity, indicating their utility in medicinal chemistry (Tromp et al., 2005).

Environmental Applications

A study on the adsorption of Zn^2+ and Cd^2+ from aqueous solutions onto a carbon sorbent containing a pyrimidine-polyamine conjugate underscores the environmental significance of nitropyrimidine derivatives. This research demonstrates their potential as molecular receptors for heavy metal ions, offering insights into their application in water purification technologies (Garcia-martin et al., 2005).

Antimicrobial Activity

The synthesis of novel 2-thioxanthine and dipyrimidopyridine derivatives from 6-amino-1-methyl-2-thiouracil followed by nitrosation, reduction, and condensation with aromatic aldehydes has led to compounds with significant antimicrobial activity. This research highlights the potential use of nitropyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).

作用機序

It’s worth noting that the synthesis of similar compounds often involves a process called reductive amination . This process involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine . This method avoids the problem of multiple alkylations, which can be difficult to control .

特性

IUPAC Name |

4-N-benzyl-4-N-methyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-16(7-9-5-3-2-4-6-9)12-10(17(18)19)11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUJYCLUZZXIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2729127.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

![9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B2729140.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2729141.png)